molecular formula C9H20O3 B1581973 2-Propanol, 1-(1-methyl-2-propoxyethoxy)- CAS No. 29911-27-1

2-Propanol, 1-(1-methyl-2-propoxyethoxy)-

Cat. No. B1581973
CAS RN: 29911-27-1
M. Wt: 176.25 g/mol
InChI Key: WEZPLQKRXDBPEP-UHFFFAOYSA-N
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Description

“2-Propanol, 1-(1-methyl-2-propoxyethoxy)-” is a chemical compound with the molecular formula C9H20O3 . It is also known by other names such as 1-(1-methyl-2-propoxyethoxy)propan-2-ol .


Molecular Structure Analysis

The molecular structure of “2-Propanol, 1-(1-methyl-2-propoxyethoxy)-” consists of nine carbon atoms, twenty hydrogen atoms, and three oxygen atoms . The average mass of the molecule is 176.253 Da .


Physical And Chemical Properties Analysis

“2-Propanol, 1-(1-methyl-2-propoxyethoxy)-” is a colorless transparent liquid . It is soluble in water and stable under normal conditions .

Scientific Research Applications

Hydrophilicity of Methyl Groups

A study by Koga et al. (2011) developed a methodology called 1-propanol(1P) probing, used to determine the hydrophobicity/hydrophilicity indices of various substances, including 2-butoxyethanol and tetramethylammonium ion. This research suggests that N-methyl groups, similar to those in 2-Propanol, 1-(1-methyl-2-propoxyethoxy)-, do not promote hydrophobicity but enhance hydrophilicity (Koga, Westh, Nishikawa, & Subramanian, 2011).

Phase Behavior in Liquid Mixtures

In a study by Su & Chen (2013), liquid-liquid equilibria for systems including water, tetradecane, and 1-(1-methyl-2-propoxyethoxy)-2-propanol were analyzed. The study explored critical solution temperatures and phase diagrams, contributing to understanding the phase behavior of such compounds in various solutions (Su & Chen, 2013).

Dehydration and Fuel Production

A research conducted by Taylor, Jenni, & Peters (2010) investigated the dehydration of fermented isobutanol, a compound closely related to 2-Propanol, 1-(1-methyl-2-propoxyethoxy)-. The study focused on using alumina catalysts for dehydration, highlighting the potential of such compounds in renewable fuel and chemical production (Taylor, Jenni, & Peters, 2010).

Oxidation Process

The oxidation process of 2-Propanol was studied by Moskvitina et al. (2013), examining the equilibrium of peroxy radicals in this reaction. This research contributes to a deeper understanding of the chemical behavior of compounds like 2-Propanol, 1-(1-methyl-2-propoxyethoxy)-, under oxidative conditions (Moskvitina, Borisov, Puchkov, & Perkel’, 2013).

Deoxygenation on Surfaces

Xiong, Yu, & Chen (2014) explored the selective deoxygenation of aldehydes and alcohols on molybdenum carbide surfaces, using compounds like propanal and 1-propanol. This research is relevant to the understanding of how 2-Propanol, 1-(1-methyl-2-propoxyethoxy)-, might interact and transform on specific catalytic surfaces (Xiong, Yu, & Chen, 2014).

Thermophysical Properties in Mixtures

The study of thermophysical properties in mixtures containing 1-propoxy-2-propanol with various amines by Dubey & Dhingra (2020) offers insights into the interactions and behaviors of similar compounds like 2-Propanol, 1-(1-methyl-2-propoxyethoxy)-, in binary liquid mixtures (Dubey & Dhingra, 2020).

Safety And Hazards

This compound is flammable and can cause irritation to the skin, eyes, and respiratory system . It’s harmful products of combustion include CO and CO2 . Contact with strong oxidants can cause it to burn .

Future Directions

The future directions of “2-Propanol, 1-(1-methyl-2-propoxyethoxy)-” could involve its use as a solvent in various industries such as perfume, dyes, paints, resins, and personal care products . It could also be used as an emulsifying agent, dispersing agent, solubilizing agent, and cleansing agent . Additionally, it could serve as an intermediate in organic synthesis .

properties

IUPAC Name

1-(1-propoxypropan-2-yloxy)propan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C9H20O3/c1-4-5-11-7-9(3)12-6-8(2)10/h8-10H,4-7H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WEZPLQKRXDBPEP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOCC(C)OCC(C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H20O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3033276
Record name Butyl dipropasol solvent
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Molecular Weight

176.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Liquid, Colorless liquid with an odor of ether; [Dow Chemical MSDS]
Record name 2-Propanol, 1-(1-methyl-2-propoxyethoxy)-
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Record name Dipropylene glycol monopropyl ether
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Vapor Pressure

0.08 [mmHg]
Record name Dipropylene glycol monopropyl ether
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Product Name

2-Propanol, 1-(1-methyl-2-propoxyethoxy)-

CAS RN

29911-27-1
Record name 1-(1-Methyl-2-propoxyethoxy)-2-propanol
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Record name 1-(1-Methyl-2-propoxyethoxy)2-propanol
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Record name 2-Propanol, 1-(1-methyl-2-propoxyethoxy)-
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Record name Butyl dipropasol solvent
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Record name 1-(1-methyl-2-propoxyethoxy)propan-2-ol
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Record name 1-(1-METHYL-2-PROPOXYETHOXY)2-PROPANOL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4
Citations
N Holmengen, MO Kittilsen - 2009 - ssb.brage.unit.no
This report is the end product of a project revising the Norwegian emission calculations of NMVOCs1 from the use of solvents and other products. The development of a new emission …
Number of citations: 2 ssb.brage.unit.no
T Skårman, H Danielsson, M Jerksjö, M Ifverberg - 2016 - diva-portal.org
This project has been performed by SMED (Swedish Environmental Emission Data) on commission by Swedish Environmental Protection Agency. This particular project was carried out …
Number of citations: 0 www.diva-portal.org
E PROTECTION - Hand, 2005 - cybercemetery.unt.edu
The Toxic Substances Control Act (TSCA) Interagency Testing Committee (ITC) transmitted its 56th ITC Report to the Administrator of EPA on September 15, 2005. In the 56th ITC Report…
Number of citations: 39 cybercemetery.unt.edu
T Skårman, H Danielsson, E Henningsson, M Östman - 2006 - diva-portal.org
This report describes how a new method for estimating emissions of NMVOC and CO2 from CRF sector 3, Solvent and Other Products Use, has been developed. This consumption-…
Number of citations: 3 www.diva-portal.org

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